4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine, a subunit of the compound , is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C12H17N/c1-2-4-11 (5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
. Physical And Chemical Properties Analysis
The molecular weight of 4-Benzylpiperidine is 175.2701 . The density of a similar compound, 4-Amino-1-benzylpiperidine, is 0.933 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Facile Synthesis of Tetrahydroisoquinolines : A domino protocol involving 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine was developed for synthesizing tetrahydroisoquinoline derivatives, indicating the use of morpholine derivatives in complex organic synthesis processes (Balamurugan et al., 2011).
Antimicrobial Activities of 1,2,4-Triazole Derivatives : Synthesis involving morpholine and other primary amines led to new 1,2,4-triazole derivatives with notable antimicrobial properties, suggesting the chemical versatility of morpholine derivatives in pharmaceutical chemistry (Bektaş et al., 2007).
Biological Activity
Glucosidase Inhibitors with Antioxidant Activity : Novel benzimidazole derivatives containing a morpholine skeleton demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their potential as therapeutic agents (Özil et al., 2018).
Inhibition of Enzymes for Therapeutic Applications : A study synthesized derivatives bearing morpholino moieties to evaluate their inhibitory activities against enzymes such as acetylcholinesterase (AChE), indicating potential applications in designing enzyme inhibitors (Shafii et al., 2015).
Materials Science and Green Chemistry
Photoinitiators for Ultraviolet-Curable Coatings : Research into copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, highlighted their application as photoinitiators, relevant for materials science (Angiolini et al., 1997).
Ionic Liquids for Biomass Solvents : The synthesis and evaluation of 4-benzyl-4-methylmorpholinium salts as ionic liquids showcased their potential low toxicity and applicability as solvents for biomass, contributing to the field of green chemistry (Pernak et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
4-benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23-18-29-17-22(26(23)16-21-9-5-2-6-10-21)24(28)25-13-11-20(12-14-25)15-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRKUMXWHRFXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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